molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No. B1313032
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
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Patent
US06462050B1

Procedure details

A stirred solution of 100 mg of 2,2-difluoro-2-(2-pyridyl)ethyl azide was hydrogenated in 10 ml of ethyl acetate over 100 mg of 10% palladium on carbon under a balloon of hydrogen for 1 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give 1-10 as a yellow oil: 1H NMR (CDCl3) δ6 8.66 (d, 1H, 4.2 Hz), 7.82 (td,1H, 7.7, 1.7 Hz), 7.68 (d, 1H, 8.1 Hz), 7.37-7.40 (m, 1H), 3.44 (t, 2 H, 14.3 Hz), 1.41 (br s, 2H).
Name
2,2-difluoro-2-(2-pyridyl)ethyl azide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[CH2:3][N:4]=[N+]=[N-].[H][H]>C(OCC)(=O)C.[Pd]>[F:13][C:2]([F:1])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[CH2:3][NH2:4]

Inputs

Step One
Name
2,2-difluoro-2-(2-pyridyl)ethyl azide
Quantity
100 mg
Type
reactant
Smiles
FC(CN=[N+]=[N-])(C1=NC=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CN)(C1=NC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.